molecular formula C24H50NO5PS B1213248 Thiodeoxylysolecithin CAS No. 60793-02-4

Thiodeoxylysolecithin

Cat. No.: B1213248
CAS No.: 60793-02-4
M. Wt: 495.7 g/mol
InChI Key: KOCIBOWTCYJTDV-UHFFFAOYSA-N
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Description

Thiodeoxylysolecithin (3-hexadecanoylthio-propane-1-phosphocholine) is a synthetic phospholipid analog characterized by a sulfur atom replacing the oxygen in the ester bond of its acyl chain . This substitution confers distinct chemical and enzymatic properties compared to its oxyester counterparts. Structurally, it consists of a 16-carbon palmitoyl chain attached via a thioester linkage to a 3-carbon propane backbone, with a phosphocholine headgroup (Scheme I, compound II) . Its primary application lies in studying enzyme-substrate interactions, particularly for phospholipases and acyltransferases, due to its enhanced stability and reactivity in specific biochemical assays .

Properties

CAS No.

60793-02-4

Molecular Formula

C24H50NO5PS

Molecular Weight

495.7 g/mol

IUPAC Name

3-hexadecanoylsulfanylpropyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H50NO5PS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(26)32-23-18-21-29-31(27,28)30-22-20-25(2,3)4/h5-23H2,1-4H3

InChI Key

KOCIBOWTCYJTDV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCCOP(=O)([O-])OCC[N+](C)(C)C

Other CAS No.

60793-02-4

Synonyms

3-hexadecanoylthio-propane-1-phosphocholine
thiodeoxylysolecithin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiodeoxylysolecithin belongs to a family of phospholipid derivatives with modified ester linkages. Key analogs include:

Thioglycollecithin (2-hexadecanoylthioethane-1-phosphocholine, I)

  • Structure : Features a thioester bond at the 2-position of a 2-carbon ethane backbone.

Oxydeoxylysolecithin (3-hexadecanoyloxy-propane-1-phosphocholine, IV)

  • Structure : Oxygen-based ester bond replaces the sulfur in this compound.
  • Functional Difference : The oxyester bond is more prone to hydrolysis under physiological conditions, making it less stable but more reactive in aqueous environments .

Oxyglycollecithin (2-hexadecanoyloxy-ethane-1-phosphocholine, III)

  • Structure : Combines the oxyester bond with a 2-carbon ethane backbone.
  • Functional Difference : Demonstrates intermediate stability between this compound and oxydeoxylysolecithin, balancing enzymatic accessibility and hydrolytic susceptibility .

Enzymatic Activity and Stability

Hydrolytic Stability

Thioester bonds in this compound exhibit greater resistance to non-enzymatic hydrolysis compared to oxyesters. This stability is attributed to the lower electronegativity of sulfur, which weakens nucleophilic attack by water .

Enzyme-Substrate Interactions

Studies using radiolabeled ([1-¹⁴C]-palmitoyl) derivatives reveal distinct enzymatic processing:

  • Phospholipase A₂ (PLA₂) : this compound shows slower cleavage rates than oxydeoxylysolecithin (IV), likely due to reduced binding affinity caused by the thioester’s electronic properties .
  • Acyltransferases: The thioester’s stability enhances its utility as a long-lived acyl donor in enzymatic acylation assays .

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Structure Ester Type Backbone Length Specific Radioactivity (dpm/mmol) Key Enzymatic Activity
This compound (II) 3-hexadecanoylthio-propane-1-PC Thioester 3-carbon 1.2 × 10⁶ (³) Low PLA₂ activity
Oxydeoxylysolecithin (IV) 3-hexadecanoyloxy-propane-1-PC Oxyester 3-carbon 1.2 × 10⁶ (³) High PLA₂ activity
Thioglycollecithin (I) 2-hexadecanoylthio-ethane-1-PC Thioester 2-carbon 1.2 × 10⁶ (³) Moderate PLA₂ activity
Oxyglycollecithin (III) 2-hexadecanoyloxy-ethane-1-PC Oxyester 2-carbon 1.2 × 10⁶ (³) High PLA₂ activity

PC = phosphocholine; Data sourced from synthesis protocols and enzymatic assays

Key Observations:

  • Backbone Length : Shorter backbones (e.g., ethane in I and III) enhance enzymatic cleavage efficiency due to reduced steric hindrance.
  • Ester Type: Thioesters universally exhibit lower enzymatic turnover but greater stability, making them preferable for controlled acyl-transfer studies .

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